Cas no 2137539-07-0 (Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate)
![Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate structure](https://www.kuujia.com/scimg/cas/2137539-07-0x500.png)
Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-704637
- 2137539-07-0
- tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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- Inchi: 1S/C13H20N4O4/c1-12(2,3)21-11(19)17-5-4-13(8-17)6-10(18)20-9(13)7-15-16-14/h9H,4-8H2,1-3H3
- InChI Key: HGWBFJSNCQRGFC-UHFFFAOYSA-N
- SMILES: O1C(CC2(C1CN=[N+]=[N-])CN(C(=O)OC(C)(C)C)CC2)=O
Computed Properties
- Exact Mass: 296.14845513g/mol
- Monoisotopic Mass: 296.14845513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 495
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 1.9
Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704637-1.0g |
tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
2137539-07-0 | 1g |
$0.0 | 2023-06-06 |
Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Introduction to Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS No. 2137539-07-0)
Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, with the CAS number 2137539-07-0, is a highly specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology. This compound belongs to a class of spirocyclic azapeptides, which are known for their unique structural and functional properties. The presence of multiple functional groups, including an azido group and a carboxylate moiety, makes this molecule a versatile intermediate in the synthesis of more complex bioactive molecules.
The structural framework of Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate features a spirocyclic core, which is a result of the fusion of two rings: a cyclohexene ring and a piperazine ring. This spirocyclic structure imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and stability. The compound also contains an oxo group and an oxime moiety, which contribute to its reactivity and potential utility in various chemical transformations.
One of the most notable features of this compound is its azido group, which is a powerful nucleophile. The azido functionality can be readily converted into other functional groups such as amino groups through reduction, making it a valuable intermediate in peptide synthesis. Additionally, the presence of a tert-butyl ester group provides stability to the molecule during synthetic procedures and protects it from unwanted side reactions.
In recent years, there has been growing interest in spirocyclic compounds due to their potential applications in drug discovery and development. Spirocyclic structures have been shown to exhibit enhanced binding affinity and selectivity towards biological targets, making them attractive candidates for the design of novel therapeutic agents. Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, with its unique structural features, is being explored as a building block for the synthesis of new bioactive molecules.
Recent studies have demonstrated the utility of this compound in the development of novel antibiotics and antiviral agents. The spirocyclic core and the presence of multiple functional groups make it a versatile scaffold for drug design. For instance, modifications at the azido and carboxylate positions have been shown to alter the biological activity of derived compounds, allowing for fine-tuning of their pharmacological properties.
The synthesis of Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves multi-step organic transformations, including cyclization reactions, functional group interconversions, and protection-deprotection strategies. The complexity of its synthesis underscores its importance as a key intermediate in medicinal chemistry research. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis methods, have been employed to achieve high yields and enantiopurity in its preparation.
The compound's reactivity also makes it suitable for applications in material science and polymer chemistry. The azido group can be used to introduce specific functionalities into polymers or other materials, leading to novel materials with tailored properties. Additionally, the spirocyclic structure can contribute to enhanced mechanical strength and stability in polymer matrices.
From an industrial perspective, Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate represents an important asset for pharmaceutical companies engaged in drug discovery programs. Its versatility as a synthetic intermediate allows for rapid diversification of molecular structures, enabling researchers to explore new chemical space efficiently. This capability is crucial for identifying lead compounds with improved pharmacokinetic profiles and reduced toxicity.
The future prospects for this compound are promising, with ongoing research focusing on expanding its utility in various fields. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with enhanced biological activity. Furthermore, collaborations between academic institutions and industry partners will likely drive innovation in the application of spirocyclic compounds like Tert-butyl 1-(azidomethyl)-3-ofoxo-aza-spiro[4.4]nonane-a-carboxylate (CAS No. 2137539–07–0) in drug development.
In conclusion, Tert-butyl 1-(azidomethyl)-3-ofoxo-aza-spiro[4.4]nonane-a-carboxylate is a multifaceted compound with significant potential in medicinal chemistry, material science, and polymer chemistry. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug discovery programs. As our understanding of spirocyclic compounds continues to grow, so too will their applications across various scientific disciplines.
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